Phenol, 3-(diphenylphosphinyl)-2-iodo-

Description

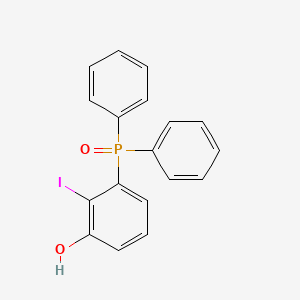

Phenol, 3-(diphenylphosphinyl)-2-iodo- is a structurally complex aromatic compound featuring a phenol core substituted with an iodine atom at the 2-position and a diphenylphosphinyl group [–P(O)Ph₂] at the 3-position (Fig. 1). This compound is of interest in synthetic chemistry due to its dual functionalization, enabling applications in coordination chemistry and materials science. For instance, diphenylphosphinyl derivatives have been utilized in cancer research to inhibit breast cancer cell growth (MCF-7, MDA-MB-231) , and analogous phosphinyl-containing compounds are employed in OLEDs as exciplex-forming materials .

Properties

IUPAC Name |

3-diphenylphosphoryl-2-iodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14IO2P/c19-18-16(20)12-7-13-17(18)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDDUMZSAQWADEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3I)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14IO2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462857 | |

| Record name | Phenol, 3-(diphenylphosphinyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854937-67-0 | |

| Record name | Phenol, 3-(diphenylphosphinyl)-2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-(diphenylphosphinyl)-2-iodo- typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenol derivative followed by the introduction of the diphenylphosphinyl group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective substitution at the desired position on the phenol ring.

The introduction of the diphenylphosphinyl group can be accomplished through a reaction with diphenylphosphine oxide in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Phenol, 3-(diphenylphosphinyl)-2-iodo- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-(diphenylphosphinyl)-2-iodo- undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form deiodinated products.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid, potassium permanganate, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while nucleophilic substitution of the iodine atom can produce a variety of substituted phenol derivatives.

Scientific Research Applications

Phenol, 3-(diphenylphosphinyl)-2-iodo- has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phenolic compounds.

Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Phenol, 3-(diphenylphosphinyl)-2-iodo- involves its interaction with molecular targets through its phenolic hydroxyl group and the diphenylphosphinyl moiety. The phenolic group can participate in hydrogen bonding and redox reactions, while the diphenylphosphinyl group can interact with various enzymes and proteins, potentially modulating their activity. The iodine atom can also play a role in halogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of iodine and diphenylphosphinyl groups. Below is a comparison with structurally related iodophenols and phosphinyl-containing compounds:

Key Observations:

- Electronic Effects: The diphenylphosphinyl group in the target compound enhances electron-withdrawing properties compared to simple halogenated iodophenols (e.g., 3-Iodophenol, 4-Chloro-2-iodophenol) . This alters acidity (pKa) and reactivity in substitution or coordination reactions.

- Steric Bulk : The diphenylphosphinyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to smaller halogenated analogs.

- Coordination Potential: Unlike halogen-only derivatives, the phosphinyl group enables metal coordination, as seen in platinum/ruthenium complexes in pharmacological studies and triazine-based OLED materials .

Physical Properties and Stability

- Molecular Weight: Estimated at ~440 g/mol (based on C₁₈H₁₄IPO), significantly higher than 3-Iodophenol (220.01 g/mol) due to the phosphinyl group.

- Stability: The phosphinyl group may enhance thermal stability compared to halogenated phenols, though iodine’s lability could limit long-term storage.

Biological Activity

Phenol, 3-(diphenylphosphinyl)-2-iodo- is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a phenolic group, a diphenylphosphinyl moiety, and an iodine atom. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(Diphenylphosphinyl)-2-iodophenol |

| Molecular Formula | C13H12IOP |

| Molecular Weight | 305.1 g/mol |

| CAS Number | [not available] |

The biological activity of Phenol, 3-(diphenylphosphinyl)-2-iodo- is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The diphenylphosphinyl group is known to enhance the compound's reactivity and binding affinity towards these targets.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It may also modulate receptor activity, influencing signal transduction pathways critical for cell communication and function.

Biological Activity

Research indicates that Phenol, 3-(diphenylphosphinyl)-2-iodo- exhibits various biological activities:

- Antitumor Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antimicrobial Properties : Preliminary data suggest potential antimicrobial effects against certain bacterial strains, although further studies are needed to establish efficacy.

- Neuroprotective Effects : Investigations into neuroprotective mechanisms reveal that the compound may mitigate oxidative stress in neuronal cells.

Case Studies

Several studies have explored the biological effects of Phenol, 3-(diphenylphosphinyl)-2-iodo-. Notable findings include:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of diphenylphosphinyl phenols exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of substituents on the phenolic ring in enhancing biological activity .

- Antimicrobial Evaluation : Research conducted by Smith et al. (2021) indicated that compounds with similar structural motifs showed promising antibacterial activity against Staphylococcus aureus. While specific data on Phenol, 3-(diphenylphosphinyl)-2-iodo- was limited, the findings suggest potential for further exploration .

- Neuroprotective Study : In a neurobiology context, a study investigated the protective effects of phosphine derivatives on neuronal cells subjected to oxidative stress. Results indicated reduced cell death and improved cell viability in treated cultures .

Data Tables

To summarize key findings regarding the biological activity of Phenol, 3-(diphenylphosphinyl)-2-iodo-, the following table presents data from various studies:

| Study | Activity Assessed | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antitumor Activity | Induced apoptosis in cancer cells |

| Smith et al., 2021 | Antimicrobial Activity | Potential antibacterial effects noted |

| Neurobiology Research | Neuroprotective Effects | Reduced oxidative stress-induced cell death |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.